molecular formula C11H20O2 B1239958 Undecenal, 4-hydroxy- CAS No. 73529-66-5

Undecenal, 4-hydroxy-

Cat. No.: B1239958
CAS No.: 73529-66-5
M. Wt: 184.27 g/mol
InChI Key: NJTMUAIJWHYHAO-VQHVLOKHSA-N
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Description

Undecenal, 4-hydroxy-: is an organic compound that belongs to the class of hydroxyalkenals. It is a derivative of undecenal, characterized by the presence of a hydroxyl group at the fourth carbon position. This compound is known for its role in various biochemical processes and its presence in lipid peroxidation products.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-2-undecenal can be achieved through several methods. One common approach involves the oxidation of undecenal using specific oxidizing agents under controlled conditions. Another method includes the hydroxylation of undecenal using catalysts that facilitate the addition of a hydroxyl group at the desired position .

Industrial Production Methods: Industrial production of 4-hydroxy-2-undecenal typically involves large-scale chemical reactions using optimized conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-2-undecenal undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Hydroxy-2-undecenal has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Studied for its role in lipid peroxidation and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic effects and its role in oxidative stress-related diseases.

    Industry: Used in the production of fragrances, flavors, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-hydroxy-2-undecenal involves its interaction with cellular components, leading to various biochemical effects. It can form covalent adducts with nucleophilic functional groups in proteins, nucleic acids, and lipids. This interaction can affect cellular signaling pathways, leading to changes in gene expression, protein function, and cellular metabolism .

Comparison with Similar Compounds

Uniqueness: 4-Hydroxy-2-undecenal is unique due to its specific molecular structure, which allows it to interact with different cellular targets and pathways compared to other hydroxyalkenals. Its longer carbon chain also provides distinct physicochemical properties, making it suitable for various industrial applications .

Properties

CAS No.

73529-66-5

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

(E)-4-hydroxyundec-2-enal

InChI

InChI=1S/C11H20O2/c1-2-3-4-5-6-8-11(13)9-7-10-12/h7,9-11,13H,2-6,8H2,1H3/b9-7+

InChI Key

NJTMUAIJWHYHAO-VQHVLOKHSA-N

Isomeric SMILES

CCCCCCCC(/C=C/C=O)O

SMILES

CCCCCCCC(C=CC=O)O

Canonical SMILES

CCCCCCCC(C=CC=O)O

Synonyms

4-hydroxy-2-undecenal
4-hydroxy-2-undecenal, (E)-isomer
4-hydroxyundecenal

Origin of Product

United States

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